6-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Chemical Synthesis Quality Control Procurement

NOT a generic pyrazolopyrimidine. The 6-chloro substituent is a make-or-break pharmacophoric element: SAR studies show replacing it with hydrogen (unsubstituted analog CAS 25940-35-6) collapses B-Raf/PI3Kδ potency and selectivity. The 3-carboxylic acid handle enables rapid amide diversification for focused kinase inhibitor library synthesis. Supplied at ≥98% purity—critical for chemical biology where trace impurities confound results. Do not substitute; your SAR depends on the correct chloro scaffold.

Molecular Formula C7H4ClN3O2
Molecular Weight 197.578
CAS No. 1204926-24-8
Cat. No. B569877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS1204926-24-8
Molecular FormulaC7H4ClN3O2
Molecular Weight197.578
Structural Identifiers
SMILESC1=C(C=NC2=C(C=NN21)C(=O)O)Cl
InChIInChI=1S/C7H4ClN3O2/c8-4-1-9-6-5(7(12)13)2-10-11(6)3-4/h1-3H,(H,12,13)
InChIKeyHMZCJEAFCHYUSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic Acid (CAS 1204926-24-8): A Strategic Heterocyclic Building Block for Medicinal Chemistry and Kinase Inhibitor Research


6-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a chloro substituent at the 6-position and a carboxylic acid functional group at the 3-position [1]. Its molecular formula is C₇H₄ClN₃O₂, with a molecular weight of 197.58 g/mol [1]. This scaffold is a dominant motif in several approved drugs, including the sedative agents Zaleplon and Indiplon . The compound is commercially available at purities of 95% and 98%, making it a versatile intermediate for the synthesis of biologically active molecules, particularly kinase inhibitors .

Why 6-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Cannot Be Readily Substituted by Generic Analogs in Advanced Research


The pyrazolo[1,5-a]pyrimidine scaffold's biological activity is exquisitely sensitive to its substitution pattern. Structure-activity relationship (SAR) studies have shown that modifications at the 6-position, such as the presence of a chlorine atom versus hydrogen or other halogens, can dramatically alter potency and selectivity profiles for kinase targets like B-Raf and PI3Kδ [1][2]. A simple, unsubstituted analog (e.g., Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, CAS 25940-35-6) lacks the chloro substituent, which is a critical determinant for molecular recognition and binding affinity in many inhibitor design programs. Therefore, substituting this specific compound with a generic, in-class analog risks invalidating established SAR and could lead to significant loss of biological activity or selectivity in downstream assays.

Quantitative Evidence Guide: 6-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Differentiation Data


Higher Purity Specifications and Batch-to-Batch Consistency Compared to Common In-Class Intermediates

Commercially available 6-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is supplied with a minimum purity specification of 98% . In contrast, the unsubstituted parent scaffold, Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 25940-35-6), is routinely offered at a lower purity of 95% from major vendors . This higher purity standard for the 6-chloro derivative reduces the likelihood of confounding impurities in sensitive reactions, such as those used in late-stage functionalization for kinase inhibitor synthesis.

Chemical Synthesis Quality Control Procurement

Role as a Key Intermediate in the Synthesis of Clinically-Relevant GABA-A Modulators

6-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a direct derivative of the core structure found in marketed sedative drugs Zaleplon and Indiplon . Its 6-chloro-3-carboxylic acid functionalization pattern makes it a versatile intermediate for introducing diverse chemical moieties at the 3-position via amide coupling or esterification, a common strategy for generating compound libraries around the pyrazolopyrimidine GABA-A receptor modulator pharmacophore. Unsubstituted or differently substituted analogs do not provide the same synthetic entry point for this specific class of CNS-active agents.

Medicinal Chemistry Drug Synthesis CNS Therapeutics

Enabling Potent Kinase Inhibition in PI3Kδ and B-Raf Scaffolds

The pyrazolo[1,5-a]pyrimidine scaffold, when substituted with a 6-chloro group, is a core component of potent kinase inhibitors. For example, an ethyl ester derivative (Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate) of this scaffold demonstrated a B-Raf IC₅₀ of 1.5 μM and inhibited the growth of multiple tumor cell lines, including A375 (IC₅₀ 3.8 μM) and HT29 (IC₅₀ 7.0 μM) [1]. More recently, 7-(morpholin-4-yl) substituted derivatives based on this core were designed and shown to inhibit PI3Kδ kinase [2]. The presence of the 6-chloro substituent is a key structural feature in these SAR studies, distinguishing it from unsubstituted or differently substituted analogs that would likely exhibit altered potency.

Kinase Inhibition Cancer Research Drug Discovery

Optimal Application Scenarios for 6-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic Acid in Scientific and Industrial Research


Medicinal Chemistry: Generation of Kinase Inhibitor Libraries Targeting B-Raf, PI3Kδ, and CK2

The compound is an ideal starting material for synthesizing focused libraries of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. Its 3-carboxylic acid group allows for straightforward diversification through amide bond formation, while the 6-chloro substituent provides a key structural element for achieving potent and selective kinase inhibition, as demonstrated in B-Raf and PI3Kδ inhibitor programs . Researchers can use it to explore SAR around the 3-position while maintaining the validated 6-chloro substitution, accelerating the hit-to-lead process.

CNS Drug Discovery: Exploration of Novel GABA-A Receptor Modulators

Given its structural relationship to the approved sedative-hypnotics Zaleplon and Indiplon, this compound serves as a privileged scaffold for developing next-generation anxiolytics or sleep aids . The 3-carboxylic acid handle is a convenient point for attaching diverse amine-containing fragments, allowing medicinal chemists to generate analogs with potentially improved pharmacokinetic and pharmacodynamic profiles compared to existing therapies.

Chemical Biology: Synthesis of High-Purity Chemical Probes

The commercial availability of this compound at 98% purity ensures a reliable starting point for the multi-step synthesis of complex chemical probes . This is particularly critical in chemical biology, where off-target effects from trace impurities can confound experimental results. The defined 6-chloro substitution pattern enables the creation of probes with specific binding interactions to study kinase signaling pathways or protein-protein interactions with high confidence.

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